Cumyl-CBMICA was first reported in the scientific literature in 2019 and has since been isolated from herbal materials. Its detection in seized substances indicates its prevalence in the illicit drug market. The compound's identification was aided by advanced analytical techniques, including gas chromatography and mass spectrometry .
Cumyl-CBMICA is classified as a synthetic cannabinoid receptor agonist, specifically targeting the cannabinoid receptors CB1 and CB2. This classification places it within a broader category of substances that are often used recreationally for their psychoactive effects. The compound is structurally related to other synthetic cannabinoids, making it part of an evolving landscape of designer drugs .
The synthesis of Cumyl-CBMICA typically involves several key steps, including the preparation of starting materials and the execution of specific chemical reactions. One common method for synthesizing this compound is through high-performance liquid chromatography (HPLC), which allows for the isolation of the target compound from complex mixtures .
The synthesis process often requires precise control over reaction conditions, such as temperature and solvent choice, to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
The molecular structure of Cumyl-CBMICA features a cyclobutyl methyl side chain, which contributes to its unique properties compared to other synthetic cannabinoids. The structural formula can be represented as follows:
This formula indicates that the compound contains 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Structural characterization has been conducted using various analytical methods, confirming the presence of functional groups typical of cannabinoid compounds. The detailed structural analysis reveals how modifications in the side chain can influence receptor binding affinity and activity .
Cumyl-CBMICA undergoes various chemical reactions that are characteristic of synthetic cannabinoids. These include metabolic transformations such as hydroxylation, which primarily occurs at the indole ring .
The metabolic pathways for Cumyl-CBMICA have been studied extensively, revealing that it can be metabolized into several hydroxylated derivatives. These metabolites may exhibit different pharmacological profiles compared to the parent compound, affecting their potency and duration of action .
The mechanism of action for Cumyl-CBMICA involves its binding to cannabinoid receptors in the brain and peripheral tissues. By activating these receptors, Cumyl-CBMICA mimics the effects of natural cannabinoids like tetrahydrocannabinol (THC), leading to psychoactive effects.
Research indicates that Cumyl-CBMICA exhibits high affinity for both CB1 and CB2 receptors, which are responsible for mediating various physiological processes such as pain sensation, mood regulation, and appetite control . This receptor activation can result in both therapeutic effects and adverse reactions depending on dosage and individual response.
Cumyl-CBMICA is typically found in a crystalline form or as part of herbal blends. Its physical properties include:
The chemical properties include stability under certain conditions but may degrade when exposed to light or moisture. It exhibits typical reactivity patterns associated with amides and aromatic compounds.
Cumyl-CBMICA is primarily used in research settings to study cannabinoid receptor interactions and their implications for drug development. Its role as a model compound helps scientists understand the pharmacological profiles of synthetic cannabinoids, leading to potential therapeutic applications in pain management, appetite stimulation, and other areas where natural cannabinoids have shown efficacy.
Cumyl-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) represents a strategic departure from traditional pentyl or fluoropentyl side chains in synthetic cannabinoid receptor agonists (SCRAs). Its synthesis hinges on two critical steps:
This pathway achieves moderate yields (45–65%), with purity challenges arising from residual solvents or unreacted precursors [8]. The cyclobutyl methyl (CBM) side chain’s compact, alicyclic structure introduces significant steric constraints. Molecular docking studies reveal:
Table: Synthesis Methods for CBM-Side Chain SCRAs
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Alkylation-Carboxamide | Cyclobutylmethyl bromide, DCC | 45–65 | Avoids fluorinated intermediates |
| Reductive Amination | Cyclobutanone, NaBH₃CN | <30 | Lower selectivity |
| Microwave-assisted | EDC, HOBt, DIPEA | 50–70 | Faster reaction kinetics |
Despite synthetic feasibility, the CBM group’s four-carbon ring exhibits limited conformational flexibility, hindering deep penetration into CB1’s hydrophobic subpockets—a drawback highlighted in structure-activity relationship (SAR) analyses [1] [8].
Cumyl-CBMICA’s indole core contrasts sharply with indazole variants like Cumyl-CBMINACA. Pharmacological disparities are evident across assay platforms:
The indazole advantage stems from:
Table: Core Structure Impact on CB1 Receptor Activation
| Parameter | Cumyl-CBMICA (Indole) | Cumyl-CBMINACA (Indazole) | Δ9-THC (Reference) |
|---|---|---|---|
| CB1 Kᵢ (nM) | 29.3 | 1.32 | 40.5 |
| EC₅₀ (nM) | 330 (β-arrestin) | 55.4 (GTPγS) | 241 (GTPγS) |
| Eₘₐₓ (%) | 168 | 207 | 100 |
| Hydrogen Bond Sites | 1 | 2 | 1 |
SAR studies consistently confirm indazole superiority: Cyclopentylmethyl or cyclohexylmethyl tails paired with indazole achieve EC₅₀ values <10 nM, whereas indole analogues rarely dip below 30 nM [1] [5].
Cumyl-CBMICA exemplifies tactical molecular redesign to evade controlled-substance legislation. Germany’s Neue-psychoaktive-Stoffe-Gesetz (NpSG) initially defined SCRAs by:
The CBM side chain—absent from scheduling frameworks—exploited three legislative gaps:
EU Project ADEBAR Plus identified Cumyl-CBMICA in August 2019, triggering Germany’s April 2020 NpSG amendment to include cyclobutylmethyl derivatives [3] [8]. Chemoinformatics models predicted this outcome:
Post-regulation, in silico design shifted toward norbornyl methyl side chains (e.g., Cumyl-BC[2.2.1]HpMICA), leveraging bicyclic rigidity to further challenge analog classification [3]. This cyclical innovation-regulatory response underscores SCRAs’ persistent "cat-and-mouse" dynamic with global drug laws [3] [4] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6